molecular formula C17H18N2O2S2 B214912 3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione

3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione

Cat. No. B214912
M. Wt: 346.5 g/mol
InChI Key: WVFOHLNVTVGIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione, also known as BBTD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBTD belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their antidiabetic and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione is not fully understood. However, it is believed to work by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by 3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione leads to the upregulation of genes involved in glucose uptake and lipid metabolism, as well as the downregulation of pro-inflammatory genes.
Biochemical and Physiological Effects:
3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione has been shown to have various biochemical and physiological effects. It has been found to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. It also has the ability to reduce blood glucose levels and improve lipid metabolism in diabetic animal models. 3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and adipocytes. This suggests that 3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione in lab experiments is its potential as an antidiabetic and anti-inflammatory agent. It has been shown to have promising therapeutic applications in various scientific research studies. Another advantage is that 3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione is relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of using 3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its therapeutic effects. Another limitation is that 3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione has not yet been extensively studied in human clinical trials, which makes it difficult to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione. One area of interest is its potential as a treatment for type 2 diabetes. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Future studies should focus on elucidating its mechanism of action and optimizing its therapeutic effects. Additionally, there is potential for 3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione to be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione involves the condensation of 4-butylthiophenylamine with 2,3-dichloro-1,4-naphthoquinone in the presence of a base such as potassium carbonate. The resulting product is then treated with thiosemicarbazide to form the thiazolidinedione ring system. The final step involves the oxidation of the thiosemicarbazide moiety to form the desired product, 3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione. The overall synthesis of 3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione is shown in Figure 1.

Scientific Research Applications

3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione has been shown to have promising therapeutic applications in various scientific research studies. One of the main areas of interest is its potential as an antidiabetic agent. 3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione has been found to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. It also has the ability to reduce blood glucose levels and improve lipid metabolism in diabetic animal models.
3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and adipocytes. This suggests that 3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione

Molecular Formula

C17H18N2O2S2

Molecular Weight

346.5 g/mol

IUPAC Name

N-(4-butylsulfanylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C17H18N2O2S2/c1-2-3-12-22-14-10-8-13(9-11-14)18-17-15-6-4-5-7-16(15)23(20,21)19-17/h4-11H,2-3,12H2,1H3,(H,18,19)

InChI Key

WVFOHLNVTVGIKM-UHFFFAOYSA-N

SMILES

CCCCSC1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CCCCSC1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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